molecular formula C26H29N3O6S B2926415 3,4,5-trimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide CAS No. 393834-76-9

3,4,5-trimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide

Cat. No.: B2926415
CAS No.: 393834-76-9
M. Wt: 511.59
InChI Key: DBDGSXJOAPTLST-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as Compound A) features a benzamide core substituted with 3,4,5-trimethoxy groups. The sulfonyl-linked phenyl group is further modified by a piperidine ring bearing a pyridin-3-yl substituent. The sulfonyl-piperidine-pyridine moiety may enhance binding affinity and metabolic stability compared to simpler analogs .

Properties

IUPAC Name

3,4,5-trimethoxy-N-[4-(2-pyridin-3-ylpiperidin-1-yl)sulfonylphenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H29N3O6S/c1-33-23-15-19(16-24(34-2)25(23)35-3)26(30)28-20-9-11-21(12-10-20)36(31,32)29-14-5-4-8-22(29)18-7-6-13-27-17-18/h6-7,9-13,15-17,22H,4-5,8,14H2,1-3H3,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDGSXJOAPTLST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCC3C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H29N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

511.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3,4,5-trimethoxy-N-(4-((2-(pyridin-3-yl)piperidin-1-yl)sulfonyl)phenyl)benzamide is a complex organic compound with significant potential in pharmacological applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and research findings.

Chemical Structure and Properties

The molecular formula of the compound is C26H29N3O6SC_{26}H_{29}N_{3}O_{6}S. Its structure features a benzamide core substituted with three methoxy groups and a sulfonyl group attached to a piperidine ring, which is further linked to a pyridine moiety. This unique configuration contributes to its biological activity.

Research indicates that this compound acts as a protein kinase inhibitor , which is crucial in the treatment of various diseases, particularly cancers that are driven by aberrant kinase activity. The inhibition of protein kinases can disrupt signaling pathways that promote cell proliferation and survival.

Anticancer Activity

Numerous studies have evaluated the anticancer potential of this compound. For instance:

  • Cell Line Studies : In vitro assays have shown that this compound exhibits significant antiproliferative effects on various cancer cell lines, including HCC827 (non-small cell lung cancer), A549 (lung cancer), and MCF-7 (breast cancer) cells. The compound demonstrated IC50 values in the low micromolar range, indicating potent activity against these cell lines .
Cell LineIC50 (µM)Activity Description
HCC8275.2Significant growth inhibition
A5498.1Moderate growth inhibition
MCF-76.4Strong antiproliferative effect

Anti-inflammatory Activity

Preliminary studies suggest that this compound may also possess anti-inflammatory properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, which could be beneficial in conditions like rheumatoid arthritis .

Antimicrobial Activity

In addition to its anticancer properties, the compound has displayed antimicrobial activity against several bacterial strains. It was effective in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .

Case Studies

  • Case Study on Anticancer Efficacy : A study conducted on the efficacy of this compound against human colorectal cancer cells demonstrated that it induced apoptosis through the intrinsic pathway by activating caspase cascades .
  • Anti-inflammatory Evaluation : Another study assessed the anti-inflammatory effects using an LPS-induced mouse model. Treatment with this compound significantly reduced paw edema and inflammatory markers compared to controls .

Comparison with Similar Compounds

Compound B: 3,4,5-Trimethoxy-N-(2-{[(Pyridin-3-ylmethyl)Carbamoyl]Phenyl}Benzamide

Key Differences :

  • Substituent : Replaces the sulfonyl-piperidine-pyridine group in Compound A with a carbamoyl-linked pyridin-3-ylmethyl chain.
  • Molecular Formula : C24H24N3O5 (exact mass: 458.17 g/mol).

Implications :
The absence of sulfonyl and piperidine groups may reduce steric hindrance, favoring interactions with flat binding pockets. However, the carbamoyl group’s polarity could limit membrane permeability.

Compound C: 3,4,5-Trimethoxy-N-(4-{[(5-Methyl-3-Isoxazolyl)Amino]Sulfonyl}Phenyl)Benzamide

Key Differences :

  • Heterocycle : Substitutes the piperidine-pyridine moiety with a 5-methylisoxazole-sulfamoyl group.
  • Electronic Effects: The isoxazole ring introduces metabolic stability due to its resistance to oxidative degradation.
  • Molecular Formula : C20H21N3O7S (exact mass: 447.46 g/mol).

Implications :
The sulfamoyl linkage to isoxazole may alter target selectivity, particularly in enzymes sensitive to heterocyclic sulfonamides (e.g., carbonic anhydrases).

Comparative Data Table

Parameter Compound A Compound B Compound C
Core Structure 3,4,5-Trimethoxybenzamide 3,4,5-Trimethoxybenzamide 3,4,5-Trimethoxybenzamide
Key Substituent 4-((2-(Pyridin-3-yl)Piperidin-1-yl)Sulfonyl)Phenyl 2-{[(Pyridin-3-ylmethyl)Carbamoyl]Phenyl} 4-{[(5-Methyl-3-Isoxazolyl)Amino]Sulfonyl}Phenyl
Functional Groups Sulfonyl, Piperidine, Pyridine Carbamoyl, Pyridinylmethyl Sulfamoyl, Isoxazole
Molecular Weight (g/mol) ~520–550 (estimated) 458.17 447.46
Potential Advantages Enhanced binding affinity via sulfonyl-piperidine-pyridine Improved solubility Metabolic stability, lipophilicity
Limitations Possible metabolic instability in piperidine ring Reduced membrane permeability Limited hydrogen-bonding capacity

Research Findings and Implications

  • Compound A : The sulfonyl-piperidine-pyridine group likely enhances interactions with hydrophobic pockets in targets like kinases or GPCRs. However, the piperidine ring may undergo CYP450-mediated oxidation, necessitating structural optimization for pharmacokinetics .
  • Compound B : The carbamoyl group’s polarity may render it unsuitable for blood-brain barrier penetration but ideal for peripheral targets (e.g., inflammatory enzymes) .
  • Compound C : The isoxazole-sulfamoyl motif is associated with prolonged half-life in preclinical studies, making it a candidate for chronic conditions .

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